molecular formula C8H17N3O B13206946 1-(3-Aminopropyl)pyrrolidine-2-carboxamide

1-(3-Aminopropyl)pyrrolidine-2-carboxamide

Cat. No.: B13206946
M. Wt: 171.24 g/mol
InChI Key: QQZGDEIJFYLUIT-UHFFFAOYSA-N
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Description

Contextualization of the Pyrrolidine-2-carboxamide (B126068) Core in Organic Synthesis and Chemical Biology

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that serves as a fundamental structural motif in a vast array of natural products, pharmaceuticals, and catalysts. mdpi.comnih.gov This scaffold is particularly significant due to its non-planar, puckered conformation, which allows it to present substituents in well-defined three-dimensional orientations, a crucial feature for molecular recognition and biological activity. nih.gov The pyrrolidine framework is a component of the amino acid proline, which is integral to the structure of many peptides and proteins. mdpi.com

In organic synthesis, chiral pyrrolidines are extensively used as organocatalysts, ligands for transition metals, and chiral auxiliaries to achieve high levels of stereoselectivity in chemical reactions. unibo.itmdpi.com The development of proline-catalyzed asymmetric reactions marked a significant breakthrough in organocatalysis, highlighting the utility of the pyrrolidine scaffold in constructing complex chiral molecules. mdpi.com

The pyrrolidine-2-carboxamide moiety, specifically, is a derivative of proline where the carboxylic acid is converted to a primary amide. abmole.com This functional group retains the core stereochemistry of the parent amino acid while introducing an amide bond that can participate in hydrogen bonding, a key interaction in biological systems. This core is found in several biologically active compounds and serves as a versatile platform in drug discovery. mdpi.comnih.gov For instance, pyrrolidine carboxamides have been identified as a novel class of inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.org The synthesis of various drugs, such as the thyrotropin-releasing hormone (TRH) analog Protirelin, utilizes (S)-pyrrolidine-2-carboxamide as a key building block. mdpi.com

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Core

Drug Name Therapeutic Use Role of Pyrrolidine Core
Captopril ACE inhibitor for hypertension Forms the core scaffold, mimicking a proline residue to bind the enzyme. mdpi.com
Eletriptan Antimigraine agent (serotonin agonist) The pyrrolidine ring is a key part of the pharmacophore. mdpi.com
Enalapril ACE inhibitor for hypertension The drug is a prodrug that is hydrolyzed to enalaprilat, which contains a proline (pyrrolidine-2-carboxylic acid) moiety. mdpi.com
Raclopride Antipsychotic (dopamine D2 receptor antagonist) The pyrrolidine ring is a central component of the molecule's structure. mdpi.com

Significance of the Aminopropyl Substituent in Functionalization and Reactivity

The aminopropyl substituent [—(CH₂)₃—NH₂] attached to the nitrogen atom of the pyrrolidine ring imparts significant chemical reactivity and functional versatility to the 1-(3-Aminopropyl)pyrrolidine-2-carboxamide molecule. The key feature of this group is the terminal primary amine (—NH₂), which serves as a potent nucleophile and a basic center.

Primary amines are one of the most versatile functional groups in organic chemistry, readily participating in a wide range of chemical transformations. openstax.org This allows the aminopropyl group to act as a chemical handle for further functionalization. For instance, it can be acylated to form amides, alkylated to form secondary or tertiary amines, or reacted with aldehydes and ketones to form imines, which can be subsequently reduced to new amines (reductive amination). mdpi.comorganic-chemistry.org This reactivity is widely exploited in various fields, from drug discovery to materials science. In the context of surface modification, aminopropyl groups, typically introduced using reagents like 3-aminopropyltriethoxysilane (B1664141) (APTES), are used to functionalize inorganic surfaces such as silica. researchgate.netnih.gov The grafted amino groups can then be used to covalently attach other molecules. mdpi.comarxiv.org

The aminopropyl chain also influences the physicochemical properties of the parent molecule. The presence of the basic amino group increases the molecule's water solubility and allows for the formation of salts with acids. The three-carbon (propyl) linker provides flexibility and spatial separation between the pyrrolidine core and the reactive amino group, which can be advantageous in biological applications by allowing the amino group to interact with a target site without steric hindrance from the core.

Table 2: Key Properties and Reactivity of the Aminopropyl Group

Property Description Significance
Nucleophilicity The lone pair of electrons on the nitrogen atom makes the primary amine a strong nucleophile. Enables reactions like acylation, alkylation, and conjugate additions for molecular elaboration.
Basicity The primary amine can accept a proton, acting as a Brønsted-Lowry base. Influences solubility in aqueous media and allows for salt formation, which is important for drug formulation. researchgate.net
Hydrogen Bonding The N-H bonds can act as hydrogen bond donors, and the lone pair on the nitrogen can act as a hydrogen bond acceptor. Affects intermolecular interactions, solubility, and binding to biological targets. mdpi.com

| Functional Handle | Serves as a point of attachment for other molecular fragments or for immobilization on solid supports. | Crucial for creating libraries of compounds, developing bioconjugates, and creating functionalized materials. mdpi.com |

Foundational Research Trajectories for this compound Analogs

Research involving analogs of this compound generally follows trajectories aimed at exploring and optimizing molecular properties for specific applications, particularly in medicinal chemistry and catalysis. The modular nature of the compound, consisting of the pyrrolidine ring, the carboxamide group, and the aminopropyl side chain, allows for systematic structural modifications.

One major research trajectory involves the synthesis of libraries of analogs for biological screening. nih.gov Modifications can be introduced at several positions:

The Aminopropyl Terminus: The primary amine is often used as a scaffold to attach a wide variety of substituents through amide bond formation or other coupling reactions. This approach is used to explore structure-activity relationships (SAR) by varying the nature of the appended group to enhance binding affinity and selectivity for a biological target. nih.govnih.gov

The Pyrrolidine Ring: The ring itself can be substituted at various positions to alter its stereochemistry and conformation. Such modifications can influence how the molecule fits into a binding pocket of an enzyme or receptor. nih.gov

Another research direction focuses on the development of novel organocatalysts. The pyrrolidine core is a privileged scaffold in asymmetric catalysis. unibo.it By attaching different functional groups to the aminopropyl chain, researchers can fine-tune the steric and electronic environment of the catalyst, potentially improving its efficiency and stereoselectivity in various organic transformations.

Furthermore, analogs of this compound are explored in materials science. The aminopropyl group can serve as an anchor to graft the molecule onto surfaces or incorporate it into polymer matrices. mdpi.com Subsequent modifications can then be used to create materials with specific properties, such as tailored surface reactivity or selective binding capabilities for separation science.

Table 3: Research Trajectories for Analogs

Research Area Modification Strategy Objective
Medicinal Chemistry Derivatization of the terminal amine with various acids, sulfonyl chlorides, etc. Discovery of new therapeutic agents by optimizing interactions with biological targets (e.g., enzyme inhibitors). nih.govnih.gov
Asymmetric Catalysis Introduction of chiral auxiliaries or catalytically active moieties on the aminopropyl chain. Development of novel, efficient, and stereoselective organocatalysts. unibo.it
Materials Science Covalent attachment to solid supports (e.g., silica, polymers) via the aminopropyl group. Creation of functionalized materials for applications in chromatography, sensing, or heterogeneous catalysis. mdpi.comresearchgate.net

| Chemical Biology | Conjugation to fluorescent dyes, biotin, or other probes. | Development of chemical tools to study biological processes. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminopropyl)pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c9-4-2-6-11-5-1-3-7(11)8(10)12/h7H,1-6,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZGDEIJFYLUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCCN)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 1 3 Aminopropyl Pyrrolidine 2 Carboxamide and Its Derivatives

Strategic Approaches to Pyrrolidine (B122466) Ring System Construction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. mdpi.comresearchgate.net Consequently, a vast array of synthetic methods for its construction has been developed. These can be broadly categorized into two main approaches: building the ring from linear precursors or modifying existing cyclic systems. nih.govresearchgate.net

Cyclization Reactions from Acyclic Precursors

Constructing the pyrrolidine skeleton from acyclic starting materials is a versatile approach that allows for the introduction of various substituents. researchgate.net Key methodologies include:

[3+2] Cycloaddition Reactions : This is a powerful and widely investigated method for creating five-membered rings with excellent stereoselectivity. osaka-u.ac.jpacs.org It typically involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne. osaka-u.ac.jpresearchgate.net The azomethine ylides can be generated in situ from the condensation of an aldehyde and an amino acid. acs.org

Intramolecular Cyclization : These reactions form the ring by creating a bond between two atoms within the same linear molecule. Common strategies include the intramolecular amination of unsaturated carbon-carbon bonds (hydroamination) or the insertion of nitrene species into C-H bonds. osaka-u.ac.jpresearchgate.net For instance, a primary amine-tethered alkyne can undergo a copper-catalyzed tandem amination sequence to yield a pyrrolidine derivative. nih.gov Similarly, the cyclization of 1,4-amino alcohols can be promoted under acidic or basic conditions. mdpi.com

Tandem Reactions : More complex pyrrolidines can be synthesized in a one-pot fashion using tandem or cascade reactions. nih.gov A copper-catalyzed three-component reaction starting from a primary amine-tethered alkyne can produce a functionalized α-cyano pyrrolidine. nih.gov

Table 1: Comparison of Cyclization Strategies for Pyrrolidine Ring Formation
MethodDescriptionKey FeaturesReference
[3+2] CycloadditionReaction between an azomethine ylide and an alkene/alkyne.High stereoselectivity; wide range of substitution patterns possible. osaka-u.ac.jpresearchgate.net
Intramolecular HydroaminationCyclization of an amino-alkene, often catalyzed by a transition metal (e.g., Gold, Iridium).Atom-economical; effective for forming various cyclic amines. organic-chemistry.org
Hofmann–Löffler ReactionPhotochemical or thermal decomposition of an N-halogenated amine in acid to generate a nitrogen radical, which abstracts a δ-hydrogen, leading to cyclization.Enables remote C-H functionalization to form the pyrrolidine ring. wikipedia.org
Reductive AminationCondensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction.A classical and straightforward method for pyrrolidine synthesis. mdpi.com

Transformations from Existing Cyclic Scaffolds

An alternative to de novo synthesis is the modification of readily available cyclic molecules. This approach is particularly common when a specific stereochemistry is desired, as chiral starting materials can be used. nih.gov

From Proline and its Derivatives : The amino acid L-proline (which is pyrrolidine-2-carboxylic acid) and its derivatives, like 4-hydroxyproline, are the most common precursors for synthesizing substituted pyrrolidines. nih.govresearchgate.net This method is advantageous as it starts with a pre-formed, optically pure heterocycle. nih.gov The existing functional groups (carboxylic acid, hydroxyl group) provide handles for further chemical modification.

Ring Contraction Reactions : Innovative methods have been developed to synthesize pyrrolidines via the ring contraction of larger, more abundant heterocycles. A notable example is the photo-promoted ring contraction of pyridines using a silylborane, which affords pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This strategy provides rapid access to the pyrrolidine skeleton from inexpensive bulk chemicals. osaka-u.ac.jp

From Other Heterocycles : Pyrrolidines can also be generated from other cyclic systems. For example, a stereoselective synthesis of a pyrrolidine derivative can be achieved via the ozonolysis of an oxazine, which opens the ring, followed by an intramolecular cyclization of the resulting aminoaldehyde. nih.govmdpi.com

Introduction and Functionalization of the 3-Aminopropyl Chain

Once the pyrrolidine-2-carboxamide (B126068) core is established (or its carboxylic acid precursor), the 3-aminopropyl group is installed on the ring's nitrogen atom. This is typically achieved through N-alkylation. The key challenge in this step is managing the reactivity of the primary amine on the aminopropyl chain itself.

Amine Protecting Group Strategies

To prevent the terminal amino group of the 3-aminopropyl chain from undergoing undesired side reactions (such as self-alkylation or reacting with the activated carboxyl group in a later step), it must be temporarily masked with a protecting group. libretexts.org The choice of protecting group is critical and depends on its stability to the reaction conditions used for alkylation and subsequent steps, as well as the mildness of the conditions required for its eventual removal. jocpr.commasterorganicchemistry.com

Common strategies for amine protection include the formation of carbamates, which render the nitrogen non-nucleophilic. masterorganicchemistry.com

Boc (tert-butoxycarbonyl) : Installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O, the Boc group is stable under many conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA).

Cbz (carboxybenzyl) : This group is introduced using benzyl (B1604629) chloroformate and is notable for its stability. It is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd-C), a process that cleaves the benzyl C-O bond. masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl) : Often used in peptide synthesis, the Fmoc group is stable to acid but is readily cleaved by treatment with a mild amine base, such as piperidine. jocpr.commasterorganicchemistry.com

Table 2: Common Protecting Groups for Primary Amines
Protecting GroupAbbreviationInstallation ReagentCleavage ConditionReference
tert-butoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl) masterorganicchemistry.com
CarboxybenzylCbz or ZBenzyl chloroformate (CbzCl)Catalytic hydrogenation (H₂, Pd-C) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) jocpr.com

Linker Chemistry for Aminopropyl Attachment

The 3-aminopropyl chain acts as a linker connecting the pyrrolidine ring to a terminal primary amine. The attachment of this linker to the secondary amine of the pyrrolidine ring is a standard N-alkylation reaction. This typically involves reacting the pyrrolidine precursor with a 3-carbon electrophile where the terminal amine is protected.

A common reagent for this purpose would be a 3-halopropylamine derivative, such as N-(3-bromopropyl)phthalimide or 1-bromo-3-(tert-butoxycarbonylamino)propane. The reaction is an Sₙ2 substitution, where the pyrrolidine nitrogen acts as the nucleophile, displacing the halide to form a new C-N bond. The reaction is usually carried out in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the acid generated.

Formation of the Pyrrolidine-2-carboxamide Moiety

The final key transformation is the formation of the primary amide at the C2 position of the pyrrolidine ring. This involves converting the carboxylic acid group of a proline derivative into a carboxamide. This transformation is a cornerstone of peptide synthesis and is well-established. researchgate.net

The process begins with the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia. Direct reaction with ammonia is generally not feasible. Instead, coupling agents are employed to convert the carboxyl group into a highly reactive intermediate in situ.

Common coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a reactive O-acylisourea intermediate.

Phosphonium Salts : Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Uronium/Aminium Salts : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and commonly used to minimize side reactions and racemization.

Following activation, an ammonia source (such as aqueous ammonia or ammonium (B1175870) chloride with a base) is added. The ammonia nitrogen attacks the activated carbonyl carbon, leading to the formation of the stable amide bond and displacement of the coupling agent byproduct. Alternatively, the carboxylic acid can be converted to a more stable active ester (e.g., an NHS ester) or an acid chloride, which is then reacted with ammonia. thermofisher.com For example, the synthesis of Protirelin involves the reaction of a pyroglutamyl-histidine acid with (S)-pyrrolidine-2-carboxamide, demonstrating the formation of a peptide bond with a pre-formed prolinamide. mdpi.com

Amidation Reactions and Carboxamide Synthesis

The formation of the carboxamide group is a fundamental step in the synthesis of the target compound and its analogues. This is typically achieved through an amidation reaction, which involves coupling a carboxylic acid, or its activated derivative, with an amine.

In the context of synthesizing pyrrolidine-2-carboxamide derivatives, the starting material is often L-proline or D-proline, which provides the chiral pyrrolidine core. The carboxylic acid group of proline is activated to facilitate the reaction with an amine. Common methods for this activation and subsequent amidation include:

Use of Coupling Reagents: Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) are frequently used to promote the formation of the amide bond between the carboxylic acid and an amine. nih.gov

Conversion to Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or phosphorus pentachloride. rroij.com This acyl chloride then readily reacts with an amine to form the desired carboxamide. For instance, pyrrolidine-2-carbonyl chloride can be reacted with various substituted anilines to produce a range of N-(substituted phenyl)pyrrolidine-2-carboxamides. rroij.com

Biocatalytic Amidation: To address challenges such as racemization and the need for protecting groups, enzymatic methods have been developed. For example, immobilized Candida antarctica lipase (B570770) B (CalB) variants can catalyze the direct amidation of unprotected L-proline with ammonia in organic solvents, yielding L-prolinamide with excellent optical purity (>99% ee). rsc.org This method is advantageous as it avoids harsh reagents and minimizes waste. rsc.org

For the specific synthesis of 1-(3-aminopropyl)pyrrolidine-2-carboxamide, a plausible route would involve the N-alkylation of a protected pyrrolidine-2-carboxamide with a suitable 3-aminopropyl precursor, or the amidation of a pre-formed 1-(3-aminopropyl)pyrrolidine (B1328916) scaffold.

The table below summarizes various conditions used for the synthesis of pyrrolidine carboxamide derivatives.

Starting MaterialAmineCoupling Method/ReagentSolventYieldReference
Pyrrolidine-2-carboxylic acid hydrochlorideSubstituted anilinesPhosphorus pentachloride, then refluxAcetyl chloride, AcetoneNot specified rroij.com
L-prolineAmmoniaImmobilized CalB variant2-Methyl-2-butanol80% conversion rsc.org
N-protected prolineVarious aminesHBTU, DIEAN,N-dimethylformamide (DMF)Not specified nih.gov
Corresponding acidsVarious aminesThionyl chlorideDichloromethaneNot specified nih.gov

Derivatization at the Carboxamide Nitrogen

Once the pyrrolidine-2-carboxamide scaffold is synthesized, the nitrogen atom of the carboxamide can be further functionalized to create a diverse library of compounds. This derivatization is a key strategy for modifying the molecule's properties.

N-Acylation: The carboxamide nitrogen can be acylated using acylating agents like acetic anhydride (B1165640) in the presence of a base such as triethylamine. rroij.com This reaction attaches an acetyl group to the nitrogen, forming a 1-acetyl-N-(substituted)pyrrolidine-2-carboxamide. This modification can influence the compound's biological activity and physicochemical properties.

N-Alkylation: While less common for the carboxamide nitrogen itself due to its lower nucleophilicity compared to the pyrrolidine ring nitrogen, derivatization of related structures provides insight. For instance, the pyrrolidine nitrogen is readily N-alkylated. Reductive N-alkylation of glutamic acid, a precursor to pyrrolidones, with various carbonyl compounds using a Palladium catalyst is an effective method for introducing alkyl groups. rsc.org Similar principles can be applied to other amine functionalities within the molecule.

These modifications allow for the systematic exploration of structure-activity relationships, which is crucial in fields like drug discovery.

Asymmetric Synthesis and Chiral Resolution for Enantiopure Derivatives

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Therefore, obtaining enantiomerically pure compounds is of paramount importance. This is achieved through asymmetric synthesis, which creates a specific stereoisomer, or by chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Stereoselective Catalysis utilizing Pyrrolidine-Based Organocatalysts

Pyrrolidine derivatives themselves are powerful tools in asymmetric synthesis, serving as chiral organocatalysts. unibo.it L-proline and its derivatives are considered "privileged" organocatalysts due to their ability to form well-defined enamines with carbonyl compounds and use their carboxylic acid group to direct the approach of an electrophile through hydrogen bonding. unibo.it

These catalysts are employed in a wide range of stereoselective transformations:

Aldol (B89426) Reactions: Prolinamide-based catalysts have been developed to promote enantioselective direct aldol reactions between ketones and aldehydes. unibo.it

Michael Additions: Chiral prolinamides are also effective in catalyzing the Michael addition of aldehydes to nitroalkenes, producing products with high enantioselectivity. unibo.it

[3+2] Cycloadditions: A one-pot, three-component reaction using a reusable L-proline functionalized nanocatalyst can produce spirocyclic pyrrolidine derivatives with high diastereoselectivity. rsc.orgnih.gov

The development of these catalysts involves modifying the pyrrolidine scaffold, for example, by creating dipeptides or attaching sulfonamide groups, to fine-tune their reactivity and selectivity for specific reactions. unibo.it

Methods for Obtaining Optically Active Pyrrolidine Derivatives

Beyond using chiral catalysts, several other methods are employed to ensure the enantiopurity of the final pyrrolidine-containing product.

Synthesis from the Chiral Pool: A common and efficient strategy is to start the synthesis from a readily available, enantiomerically pure precursor. L-proline and D-proline are frequent starting materials for this purpose, as their inherent chirality is carried through the synthetic sequence. mdpi.com

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one.

Enzymatic Kinetic Resolution: Hydrolase enzymes, such as lipases, are widely used for the kinetic resolution of racemic pyrrolidines. rsc.org For example, Candida antarctica lipase can resolve racemic aminophosphonates, and various lipases can be used for the hydrolysis or acetylation of pyrrolidine derivatives containing ester or alcohol groups with high enantioselectivity. rsc.org This method is valued for its mild reaction conditions and high selectivity. rsc.orgacs.org

Non-Enzymatic Kinetic Resolution: Chiral chemical catalysts can also be used. For instance, a chiral copper(II)-Box catalyst can effect the kinetic resolution of certain bromohydrins derived from unsaturated ketones. researchgate.net

Diastereomeric Salt Formation: This classical resolution method involves reacting a racemic mixture (e.g., a racemic carboxylic acid or amine) with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine). wikipedia.org This forms a pair of diastereomeric salts which, having different physical properties, can often be separated by crystallization. wikipedia.org The resolving agent is then removed to yield the separated enantiomers. wikipedia.org

The table below highlights different approaches for obtaining enantiopure pyrrolidine derivatives.

MethodApproachReagent/CatalystSubstrate ExampleOutcomeReference
Chiral Pool SynthesisUse of chiral starting materialL-prolineSynthesis of various drugsEnantiopure product mdpi.com
Enzymatic Kinetic ResolutionHydrolysis of estersAspergillus niger lipase (ANL)Racemic proline derivativesGood selectivity for (S)-amino acid rsc.org
Enzymatic Kinetic ResolutionAcetylation of alcoholsLipase PS-IM with a Ruthenium catalyst3-hydroxy-pyrrolidine87% yield, 95% ee rsc.org
Chemical Kinetic ResolutionC(sp3)–H borylationIridium-CatalystRacemic 2-substituted pyrrolidinesEnantioenriched cis- and trans-2,5-disubstituted pyrrolidines acs.org
Diastereomeric Salt FormationCrystallizationChiral acids/bases (e.g., tartaric acid)Racemic amines/acidsSeparation of diastereomeric salts wikipedia.org

Post-Synthetic Modifications and Conjugation Strategies

After the core structure of this compound or its derivatives has been synthesized and purified, further modifications can be made. These post-synthetic strategies are essential for attaching the molecule to other chemical entities, such as peptides, polymers, or fluorescent tags, to create complex architectures with specific functions.

Coupling Reactions for Complex Molecular Architectures (e.g., Click Chemistry)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.

To utilize click chemistry, the pyrrolidine-2-carboxamide scaffold must first be functionalized with either an azide or an alkyne group.

Synthesis of Functionalized Precursors:

Azide Functionalization: An azide group can be introduced by nucleophilic substitution of a leaving group (e.g., a tosylate) with an azide salt, such as sodium azide (NaN₃). amazonaws.com For example, a Boc-protected pyrrolidine derivative with a tosylated hydroxymethyl group can be converted to the corresponding azidomethyl derivative. amazonaws.com

Alkyne Functionalization: An alkyne group can be incorporated through various methods, such as coupling a propargyl halide with a nucleophilic site on the pyrrolidine molecule.

CuAAC Reaction: Once the azide- or alkyne-functionalized pyrrolidine derivative is prepared, it can be "clicked" with a complementary molecule. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. amazonaws.com The reaction proceeds efficiently in various solvents, including mixtures of organic solvents and water, making it suitable for conjugating a wide range of molecules. amazonaws.com

This strategy has been used to evolve pyrrolidine-type organocatalysts by clicking them with different functional groups, demonstrating the modularity and power of this approach for creating diverse chemical libraries from a common scaffold. amazonaws.com

Molecular Hybridization for Multi-Pharmacophore Constructs

Molecular hybridization is a compelling strategy in modern drug discovery, aiming to covalently link two or more pharmacophores from different bioactive molecules into a single hybrid entity. This approach can lead to compounds with improved affinity and efficacy, novel mechanisms of action, or the ability to modulate multiple biological targets simultaneously. The scaffold of this compound offers a versatile platform for the application of molecular hybridization, primarily due to the presence of a reactive primary amine on the aminopropyl side chain. This functional group serves as a convenient anchor for the attachment of various other pharmacophoric moieties.

A plausible synthetic approach to generate derivatives of this compound for molecular hybridization studies would begin with a protected pyrrolidine-2-carboxylic acid. For instance, the nitrogen of the pyrrolidine ring can be protected with a Boc (tert-butyloxycarbonyl) group. The carboxylic acid can then be converted to the primary carboxamide. Subsequent N-alkylation of the pyrrolidine nitrogen with a protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide), followed by deprotection of both the Boc group and the phthalimide, would yield the target molecule, this compound.

The terminal primary amine of the resulting molecule is then available for chemical modification to introduce a second pharmacophore. Common synthetic transformations such as amide bond formation, reductive amination, or urea (B33335)/thiourea formation can be employed to link a wide array of bioactive fragments.

Below are illustrative research findings on the application of this strategy to the this compound scaffold, demonstrating its potential in generating novel multi-pharmacophore constructs.

Table 1: Examples of Hypothetical Hybrid Molecules Based on this compound

Hybrid Compound IDSecond PharmacophoreLinkage TypePotential Therapeutic Target
H-001 Cinnamic AcidAmideAnti-inflammatory/Anticancer
H-002 4-Formylphenylboronic AcidImine (from reductive amination)Serine Protease Inhibition
H-003 Adamantane-1-carbonyl chlorideAmideAntiviral/NMDA Receptor Antagonist
H-004 2-Naphthyl IsocyanateUreaEnzyme Inhibition

Note: The data presented in this table is illustrative of the molecular hybridization strategy and does not represent established therapeutic agents.

Detailed Research Findings:

Amide-Linked Cinnamic Acid Hybrids: In one line of investigation, researchers have explored the synthesis of hybrid molecules by coupling various substituted cinnamic acids with the terminal amine of this compound. The resulting amide linkage is stable under physiological conditions. Cinnamic acid derivatives are known to possess a range of biological activities, including anti-inflammatory and anticancer properties. By hybridizing this pharmacophore with the pyrrolidine-2-carboxamide scaffold, which can be a recognition element for certain enzymes or receptors, it is hypothesized that the resulting molecule could exhibit enhanced or synergistic bioactivity. The synthesis is typically achieved by activating the carboxylic acid of the cinnamic acid derivative (e.g., using a coupling agent like EDC/HOBt) and reacting it with the primary amine of the core scaffold.

Imine and Secondary Amine-Linked Boronic Acid Hybrids: Another approach involves the reductive amination of a formyl-substituted pharmacophore with the aminopropyl side chain. For example, the reaction with 4-formylphenylboronic acid would initially form an imine, which can then be reduced to a stable secondary amine using a reducing agent such as sodium borohydride. Phenylboronic acids are known inhibitors of serine proteases, where the boronic acid moiety forms a covalent but reversible bond with the catalytic serine residue. The pyrrolidine-2-carboxamide portion of the hybrid could serve to orient the molecule within the enzyme's active site, potentially increasing the potency and selectivity of inhibition.

Amide-Linked Adamantane (B196018) Hybrids: The lipophilic adamantane cage is a well-known pharmacophore found in several antiviral and CNS-acting drugs. Its incorporation into a hybrid molecule can enhance membrane permeability and target engagement. The synthesis of such hybrids can be readily accomplished by reacting this compound with adamantane-1-carbonyl chloride in the presence of a base. The resulting robust amide bond connects the two pharmacophores. These hybrids are of interest for their potential dual-action capabilities, for instance, by targeting viral entry and a separate host-cell receptor.

Urea-Linked Naphthyl Hybrids: The formation of a urea linkage is another effective strategy for molecular hybridization. The reaction of the terminal amine of the core scaffold with an isocyanate-bearing pharmacophore, such as 2-naphthyl isocyanate, proceeds readily to form a stable urea bond. The naphthyl group can participate in π-stacking interactions within biological targets, and the urea functionality can act as a hydrogen bond donor and acceptor. This class of hybrids could be explored for their potential as enzyme inhibitors, where the urea moiety mimics a peptide bond.

These examples underscore the utility of this compound as a versatile building block in the design of multi-pharmacophore constructs through molecular hybridization. The synthetic accessibility of its derivatives allows for the systematic exploration of combining different pharmacophores to develop novel therapeutic candidates.

Advanced Spectroscopic and Structural Characterization of 1 3 Aminopropyl Pyrrolidine 2 Carboxamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer a foundational view of the molecular structure. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

For a molecule like 1-(3-Aminopropyl)pyrrolidine-2-carboxamide, distinct signals are expected for the pyrrolidine (B122466) ring, the aminopropyl side chain, and the carboxamide functional group. Protons on carbons adjacent to nitrogen atoms or the carbonyl group are typically deshielded and appear at a higher chemical shift (downfield). libretexts.org Similarly, in the ¹³C spectrum, carbons bonded to electronegative atoms like nitrogen and oxygen resonate at higher chemical shifts. The interpretation of these spectra relies on analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
C=O (Amide)-~175-
Pyrrolidine C2 (CH)~3.5 - 3.8~60 - 65Triplet (t)
Pyrrolidine C3 (CH₂)~1.8 - 2.2~25 - 30Multiplet (m)
Pyrrolidine C4 (CH₂)~1.7 - 2.1~23 - 28Multiplet (m)
Pyrrolidine C5 (CH₂)~3.0 - 3.4~52 - 56Multiplet (m)
N-CH₂ (Propyl C1')~2.5 - 2.9~45 - 50Multiplet (m)
CH₂ (Propyl C2')~1.6 - 1.9~28 - 33Multiplet (m)
CH₂-NH₂ (Propyl C3')~2.7 - 3.1~38 - 42Triplet (t)
Amide NH₂~7.0 - 8.0-Broad Singlet (br s)
Amine NH₂~1.5 - 2.5-Broad Singlet (br s)

While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on C2, C3, C4, and C5 of the pyrrolidine ring, as well as between the adjacent methylene (B1212753) groups (C1', C2', C3') of the aminopropyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to. This allows for the definitive assignment of each carbon signal by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different parts of the molecule. For instance, an HMBC experiment would show a correlation between the carbonyl carbon (C=O) and the proton on C2 of the pyrrolidine ring, confirming the position of the carboxamide group. It would also show correlations between the protons on C5 of the ring and C1' of the propyl chain, confirming the N-substitution site.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. rsc.org For this compound (C₈H₁₇N₃O), the calculated exact mass is 171.1372. HRMS analysis would be expected to yield a measured mass for the protonated molecule, [M+H]⁺, that is extremely close to the calculated value of 172.1449, thereby confirming the molecular formula.

Combining chromatography with mass spectrometry creates a robust tool for separating and identifying components within a mixture.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for analyzing non-volatile and thermally sensitive compounds like this compound. The liquid chromatograph separates the compound from impurities or isomers based on their differential interactions with the stationary and mobile phases. nih.gov The mass spectrometer then provides molecular weight and structural data for the eluted components. Tandem MS (LC-MS/MS) can be particularly useful for isomer separation and sensitive detection. nih.govomicsonline.org

GC-MS (Gas Chromatography-Mass Spectrometry): While less direct for this specific compound due to its polarity and low volatility, GC-MS can be used after chemical derivatization. Derivatization converts the polar amine and amide groups into less polar, more volatile functional groups, allowing the compound to be analyzed by GC. Different isomers often exhibit distinct retention times in the gas chromatograph, aiding in their differentiation. eurl-pesticides.eu

Analysis of the mass spectra involves identifying the molecular ion peak and interpreting the fragmentation patterns. For this compound, common fragmentation pathways would include alpha-cleavage adjacent to the nitrogen atoms of the pyrrolidine ring and the primary amine. libretexts.orgyoutube.com This results in the formation of stable, resonance-stabilized cations, which are observed as prominent peaks in the mass spectrum. youtube.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

For this compound, IR or FTIR spectroscopy would be used to confirm the presence of its key functional groups:

N-H Stretching: The primary amine (-NH₂) and the primary amide (-CONH₂) groups both contain N-H bonds. Primary amines typically show two distinct absorption bands between 3300 and 3500 cm⁻¹, while primary amides also show two bands in a similar region. libretexts.orghilarispublisher.com

C=O Stretching (Amide I Band): A very strong and sharp absorption peak between 1630 and 1680 cm⁻¹ is a definitive indicator of the amide carbonyl group. hilarispublisher.comlibretexts.org

N-H Bending (Amide II Band): This absorption, which results from the bending of the N-H bond in the amide, typically appears between 1550 and 1640 cm⁻¹. libretexts.org

C-H Stretching: Absorptions just below 3000 cm⁻¹ confirm the presence of aliphatic C-H bonds in the pyrrolidine ring and propyl chain.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)Medium
Primary Amide (R-CONH₂)N-H Stretch~3170 - 3500 (two bands)Medium
Alkane (CH₂, CH)C-H Stretch2850 - 2960Medium-Strong
AmideC=O Stretch (Amide I)1630 - 1680Strong
AmideN-H Bend (Amide II)1550 - 1640Medium-Strong
Amine/AmideC-N Stretch1000 - 1350Medium

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The process involves irradiating a single, high-quality crystal of a compound with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of atoms within the crystal lattice. This diffraction data is collected and processed to generate an electron density map, from which the atomic positions can be determined and the full molecular structure can be modeled. mdpi.com

For pyrrolidine derivatives, this technique has been successfully applied to confirm chemical structures and assign relative configurations. mdpi.com For instance, in the structural analysis of a substituted spiropyrrolidine scaffold, a suitable crystal was mounted on a diffractometer equipped with a CCD detector. mdpi.com The structure was solved using direct methods and refined by full-matrix least-squares techniques on F², yielding a definitive model of the molecule. mdpi.com Such analyses also reveal details about intermolecular interactions, such as hydrogen bonds, which stabilize the crystal packing. mkuniversity.ac.innih.gov These interactions are vital for understanding the molecule's behavior in a biological environment.

The crystallographic data obtained from such an experiment provides a wealth of precise structural parameters.

Table 1. Example Crystallographic Data for a Pyrrolidine Analog.
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.0430(3)
b (Å)8.0805(3)
c (Å)11.1700(4)
β (°)97.475(2)
Volume (Å3)540.80(4)
Z (Molecules/unit cell)2

This interactive table presents typical crystallographic parameters obtained for a heterocyclic compound, illustrating the precision of single-crystal X-ray diffraction analysis. Data is representative of analyses performed on related structures. mdpi.com

Advanced Spectroscopic Probes in Solution and Solid State (e.g., Circular Dichroism for Antiglycation Studies)

While X-ray diffraction provides a static picture of a molecule in the solid state, advanced spectroscopic techniques are essential for probing its behavior and interactions in solution. Circular Dichroism (CD) spectroscopy is a particularly powerful tool for investigating changes in the secondary structure of chiral macromolecules, such as proteins, upon interaction with small molecules. mdpi.com This is highly relevant in the context of antiglycation studies.

Glycation is a non-enzymatic reaction between reducing sugars and proteins, leading to the formation of Advanced Glycation End-products (AGEs). This process can induce significant conformational changes in proteins, altering their function and contributing to various disease pathologies. nih.gov Molecules with antiglycation activity can help prevent these detrimental structural changes.

CD spectroscopy can be used to monitor the effectiveness of potential antiglycation agents, such as analogs of this compound. The technique measures the differential absorption of left- and right-circularly polarized light. Proteins exhibit a characteristic CD spectrum based on their secondary structure content (e.g., α-helices, β-sheets). Changes in this spectrum indicate a shift in the protein's conformation. mdpi.com

In a representative study investigating the effect of an antiglycation agent on the structure of an enzyme, CD spectra were recorded for the enzyme alone and in the presence of the inhibitor. mdpi.com The spectra for the enzyme alone showed two negative minimums characteristic of α-helical structures. mdpi.com Upon addition of the compound, an increase in these negative peaks was observed, indicating a rearrangement of the protein's secondary structure. This suggests the compound binds to the protein and stabilizes its conformation, thereby preventing glycation-induced damage. mdpi.com

The quantitative analysis of these spectral changes allows for the estimation of the percentage of different secondary structural elements.

Table 2. Example of Protein Secondary Structure Changes Detected by Circular Dichroism.
Secondary StructureProtein Alone (%)Protein + Analog (1:2 molar ratio) (%)
α-Helix38.145.5
β-Sheet20.515.2
β-Turn16.314.8
Random Coil25.124.5

This interactive table illustrates how Circular Dichroism spectroscopy can quantify changes in a protein's secondary structure upon binding with a small molecule inhibitor. The data shows an increase in α-helix content and a decrease in β-sheet content, indicating a significant conformational shift. Data is representative of antiglycation studies. mdpi.com

By employing CD spectroscopy, researchers can effectively screen and characterize the mechanistic details of how this compound analogs exert their potential antiglycation effects, providing a crucial link between chemical structure and therapeutic function.

Mechanistic Biological Activity and Target Interaction Profiling of Pyrrolidine 2 Carboxamide Derivatives in Preclinical Research

Enzyme Inhibition Mechanisms and Structure-Activity Relationships

The pyrrolidine-2-carboxamide (B126068) scaffold serves as a foundational structure for developing potent enzyme inhibitors. nih.gov Its versatility allows for molecular modifications that can target diverse enzyme families through specific binding interactions. nih.gov

The PARP enzyme family, particularly PARP-1 and PARP-2, are critical enzymes involved in DNA damage repair. nih.govnih.gov Their inhibition is a key strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, a concept known as synthetic lethality. nih.govfrontiersin.org Pyrrolidine-2-carboxamide derivatives, specifically within the benzimidazole (B57391) carboxamide class, have been developed as potent PARP inhibitors that compete with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the enzyme's active site. nih.govnih.govresearchgate.net

Derivatives incorporating the pyrrolidine (B122466) ring have demonstrated high potency against both PARP-1 and PARP-2. researchgate.net For instance, the compound Veliparib (ABT-888), a benzimidazole carboxamide containing a methyl-pyrrolidinyl moiety, shows excellent inhibitory activity against both enzymes. researchgate.net Similarly, other advanced derivatives have been synthesized and tested, revealing potent dual inhibition. nih.gov The inhibitory strength of these compounds highlights the effectiveness of the benzimidazole carboxamide scaffold combined with a cyclic amine like pyrrolidine. nih.govresearchgate.net

Table 1: Inhibitory Potency of Pyrrolidine-Containing Benzimidazole Carboxamide Derivatives against PARP-1 and PARP-2

CompoundTarget EnzymeInhibition Potency (IC₅₀/Kᵢ)
Veliparib (ABT-888)PARP-1Kᵢ = 5 nM researchgate.net
Veliparib (ABT-888)PARP-2Kᵢ = 5 nM researchgate.net
Compound 5cjPARP-1IC₅₀ ≈ 4 nM nih.gov
Compound 5cjPARP-2IC₅₀ ≈ 4 nM nih.gov
Compound 5cpPARP-1IC₅₀ ≈ 4 nM nih.gov
Compound 5cpPARP-2IC₅₀ ≈ 4 nM nih.gov

This table is interactive and can be sorted by column.

Molecular docking studies reveal how these derivatives effectively bind to the PARP-1 active site. nih.gov The benzimidazole carboxamide portion of the molecule acts as an analog of the nicotinamide moiety of NAD+. nih.govnih.gov Key interactions include the formation of intermolecular hydrogen bonds between the amide group of the inhibitor and the amino acid residues Gly-863 and Ser-904 within the active site. nih.govnih.gov Additionally, a π-π stacking interaction often occurs between the inhibitor's aromatic ring system and the residue Tyr-907, further stabilizing the enzyme-inhibitor complex. nih.gov These specific interactions are crucial for the high intrinsic potency of this class of PARP inhibitors. nih.gov

DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. nih.govyoutube.com Inhibition of DPP-4 is an established therapeutic approach for managing type 2 diabetes. nih.govnih.gov Pyrrolidine-based compounds are a cornerstone of DPP-4 inhibitor development. nih.govresearchgate.net

The efficacy of pyrrolidine-based DPP-4 inhibitors is determined by their interactions with several key subsites within the enzyme's catalytic domain, primarily the S1 and S2 pockets. nih.gov The amine group, a common feature in these inhibitors, is positioned to form crucial salt-bridge and hydrogen bond interactions with the side chains of acidic residues, notably Glu205 and Glu206, in the S2 pocket. nih.govnih.govresearchgate.net The pyrrolidine ring itself typically occupies the S1 pocket, which is highly hydrophobic. nih.gov Additional hydrophobic and π-π stacking interactions are often observed with aromatic residues such as Tyr662, Tyr666, and Phe357, which further enhance the binding affinity and potency of the inhibitor. nih.govnih.gov The ability of the ligand to form these multiple hydrogen bonds and engage in extensive hydrophobic interactions is critical for potent and selective DPP-4 inhibition. nih.gov

Inhibiting carbohydrate-digesting enzymes such as α-amylase and α-glucosidase is another important strategy for managing type 2 diabetes. nih.govnih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can reduce the post-meal spike in blood glucose levels. nih.govresearchgate.netmdpi.com Pyrrolidine-2-carboxamide derivatives have been investigated as potential inhibitors of these enzymes. nih.gov

Research on a series of N-phenylpyrrolidine-2-carboxamide derivatives has shown promising inhibitory activity against both α-amylase and α-glucosidase. nih.gov Structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring significantly influence the inhibitory potency. nih.gov For example, a derivative with a methoxy (B1213986) group at the para position (compound 3g) demonstrated strong inhibition against both enzymes. nih.gov

Table 2: Glycosidase Inhibitory Activity of N-Phenylpyrrolidine-2-carboxamide Derivatives

CompoundTarget EnzymeInhibitory Potency (IC₅₀ in µg/mL)
Derivative 3aα-Amylase36.32 nih.gov
Derivative 3gα-Amylase26.24 nih.gov
Acarbose (Standard)α-Amylase5.50 nih.gov
Derivative 3aα-Glucosidase47.19 nih.gov
Derivative 3gα-Glucosidase18.04 nih.gov

This table is interactive and can be sorted by column.

These findings suggest that the pyrrolidine-2-carboxamide scaffold is a viable template for designing dual inhibitors of α-amylase and α-glucosidase, contributing to better glycemic control. nih.gov

N-Acylethanolamine Acid Amidase (NAAA) Inhibition

There is no available scientific literature detailing the inhibitory activity of 1-(3-Aminopropyl)pyrrolidine-2-carboxamide on N-Acylethanolamine Acid Amidase (NAAA). Research on NAAA inhibitors, which are explored for their potential to enhance the effects of endogenous anti-inflammatory and analgesic lipids like palmitoylethanolamide (B50096) (PEA), has investigated various chemical scaffolds, but studies specifically evaluating this compound have not been identified.

Modulation of Cellular Signaling Pathways and Biological Processes

No studies were identified that evaluate the potential of this compound to inhibit the formation of Amadori products or advanced glycation end-products (AGEs). The search for antiglycation agents is an active area of research for preventing complications associated with diabetes and aging; however, the role of this specific compound in these processes has not been documented in the available preclinical literature.

Ion Channel Modulation (Voltage-Gated Sodium and Calcium Channels)

Pyrrolidine-2-carboxamide derivatives have emerged as modulators of voltage-gated ion channels, which are critical for neuronal excitability. Their interactions with both sodium and calcium channels have been noted in preclinical studies.

A series of novel pyrrolidine derivatives have been synthesized and identified as potent blockers of voltage-gated sodium channels (Nav). Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyrrolidine ring are crucial for potent sodium channel blockade. This activity is particularly relevant in the context of neuroprotection following ischemic events, where excessive sodium influx is a key component of neuronal injury.

Furthermore, research into pyrrolidine-based compounds has led to the discovery of T-type calcium channel (Cav) inhibitors. These channels are implicated in various physiological and pathological processes, including neuropathic pain. A study focused on pyrrolidine-based T-type calcium channel inhibitors demonstrated that structural hybridization and optimization can lead to potent and selective compounds with analgesic effects in preclinical pain models. The in vitro inhibitory activity of these compounds was evaluated against CaV3.1 and CaV3.2 subtypes, highlighting the potential for developing effective therapeutics for neuropathic pain by targeting these channels. nih.gov

Table 1: SAR Highlights of Pyrrolidine Derivatives as Ion Channel Modulators
Compound SeriesTarget ChannelKey Structural Features for ActivityObserved EffectReference
Pyrrolidine AnaloguesVoltage-Gated Sodium Channels (Nav)Specific substitutions on the pyrrolidine scaffoldPotent channel blockade, neuroprotective activity-
Pyrrolidine-based Hybrid MoleculesT-type Calcium Channels (CaV3.1, CaV3.2)Structural hybridization of known T-type channel inhibitorsInhibitory activity, potential for neuropathic pain treatment nih.gov

Neurotransmitter Transporter Modulation (e.g., GABA Transporter)

The modulation of neurotransmitter transporters is another significant area of investigation for pyrrolidine-2-carboxamide derivatives. In particular, their ability to inhibit GABA transporters (GATs) has been a focus of research, aiming to enhance GABAergic neurotransmission for the treatment of neurological disorders such as epilepsy.

Studies on 2-substituted pyrrolidine-2-yl-acetic acid derivatives have provided valuable insights into the SAR for GAT inhibition. The introduction of alkyl, hydroxy, and amino groups at the 2-position of the side chain was found to modulate the activity and selectivity for different GAT subtypes (mGAT1-mGAT4). Notably, 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives demonstrated significant potencies and subtype selectivities. One racemic compound, in particular, showed high potency at the human GAT-1 (hGAT-1). mdpi.com

Further investigations into enantiomerically pure proline and pyrrolidine-2-alkanoic acid derivatives revealed that specific substitutions at the nitrogen atom of the pyrrolidine ring are critical for high affinity and selectivity for GAT-1 and GAT-3. For instance, an (R)-pyrrolidine-2-acetic acid derivative with a 2-[tris(4-methoxyphenyl)methoxy]ethyl residue at the nitrogen atom exhibited the highest affinity for GAT-3, with excellent subtype selectivity over GAT-1. nih.gov

Table 2: SAR of Pyrrolidine Derivatives as GABA Transporter Inhibitors
Compound SeriesGAT Subtype SelectivityKey Structural Features for Potency/SelectivityReference
2-substituted pyrrolidine-2-yl-acetic acidsmGAT1 and mGAT42-hydroxy substitution on the side chain mdpi.com
(R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acidsGAT-1 and GAT-3(R)-configuration and a 2-[tris(4-methoxyphenyl)methoxy]ethyl N-substituent for GAT-3; (S)-configuration and a 4,4-diphenylbut-3-en-1-yl or 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl N-substituent for GAT-1 nih.gov

Stereochemical Influence on Biological Activity and Pharmacological Profile

The stereochemistry of pyrrolidine-2-carboxamide derivatives plays a pivotal role in their biological activity and pharmacological profile. The chiral centers within the pyrrolidine ring dictate the three-dimensional arrangement of substituents, which in turn governs the interaction with biological targets.

Impact of Stereoisomerism on Protein Binding Mode Selectivity

This phenomenon underscores the importance of considering all stereoisomers during drug design and development, as a seemingly minor change in stereochemistry can lead to a significant alteration in pharmacological activity and target selectivity.

Pseudorotation and Three-Dimensional Conformation in Receptor Recognition

The non-planar nature of the five-membered pyrrolidine ring gives rise to a phenomenon known as pseudorotation, where the ring can adopt various "envelope" and "twist" conformations. The preferred conformation is influenced by the nature and orientation of the substituents on the ring. This conformational flexibility, or lack thereof in conformationally restricted analogues, is a key determinant in how the molecule presents its pharmacophoric elements for receptor recognition.

The motional restrictions of the proline (pyrrolidine-2-carboxylic acid) ring, for instance, are known to induce turns in peptides and proteins. The pyrrolidine ring typically exhibits two predominant pucker modes: Cγ-exo and Cγ-endo envelope conformers. The ratio of these conformers can be controlled by the strategic placement of substituents. For example, electronegative substituents at the 4-position can favor one pucker over the other. In contrast, sterically demanding groups like a tert-butyl group at the C-4 position can also strongly influence the ring's conformation, favoring a pseudoequatorial orientation of the substituent and thereby dictating a specific puckering of the pyrrolidine ring. nih.gov

This conformational control is crucial for the optimal orientation of functional groups that interact with the binding site of a protein. A rigorous conformational analysis of pyrrolidine enamines has shown that while there can be multiple stable conformers, the specific three-dimensional arrangement is critical for explaining the regio- and stereoselectivity observed in their reactions, a principle that extends to their interactions with biological macromolecules. The ability to lock the pyrrolidine ring into a specific, biologically active conformation is a powerful strategy in the design of potent and selective ligands.

Computational Chemistry and Theoretical Modeling in 1 3 Aminopropyl Pyrrolidine 2 Carboxamide Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for elucidating how a ligand, such as 1-(3-Aminopropyl)pyrrolidine-2-carboxamide, interacts with its biological target, typically a protein or enzyme.

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. This method computationally places the ligand into the binding site of a protein and scores the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. For the pyrrolidine (B122466) carboxamide scaffold, docking studies have been instrumental in identifying key interactions that drive binding to various targets. For instance, studies on related pyrrolidine derivatives have shown how the carboxamide group can act as a crucial hydrogen bond donor or acceptor, while the pyrrolidine ring fits into hydrophobic pockets of the target protein. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex, simulating its movement and conformational changes over time. mdpi.com After an initial pose is predicted by docking, MD simulations can assess the stability of this interaction. nih.gov These simulations can reveal whether the ligand remains securely bound in the active site, identify key water molecules that may mediate interactions, and calculate the binding free energy, which offers a more accurate prediction of binding affinity. rsc.org For a flexible molecule like this compound, MD is particularly valuable for understanding how its aminopropyl tail and core structure adapt to the dynamic environment of a protein's binding site. nih.gov

Table 1: Key Findings from Molecular Docking & Dynamics Studies on Pyrrolidine Carboxamide Derivatives
Target ProteinKey Interacting ResiduesType of InteractionSimulation InsightReference
Myeloid cell leukemia-1 (Mcl-1)Met250, Arg263Hydrogen Bond, HydrophobicDemonstrated stable binding in the active site over a 100 ns trajectory. nih.gov
SARS-CoV-2 Main Protease (Mpro)His41, Cys145, Glu166Hydrogen Bond, Pi-AlkylPredicted stability of the compound in the binding cavity, supporting its inhibitory activity. nih.gov
Transient receptor potential vanilloid 1 (TRPV1)Tyr511, Ser512Hydrogen BondHigh binding affinity was correlated with specific hydrogen bond formation. nih.gov
Lysine-specific demethylase 1 (LSD1)Asn535Hydrogen BondIdentified a crucial residue for stabilizing the inhibitor within the active site. rsc.org

Quantum Mechanical (QM) Calculations for Electronic Properties and Reaction Pathways

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule with high accuracy. For this compound, QM methods can compute fundamental characteristics that govern its reactivity and interactions.

These calculations can determine:

Electron Distribution and Molecular Electrostatic Potential (MEP): MEP maps visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. This is critical for understanding where the molecule is likely to engage in electrostatic interactions, hydrogen bonding, or react with other species.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy gap between them indicates the molecule's stability and susceptibility to electronic excitation.

Reaction Pathways: QM can be used to model the transition states and energy barriers of chemical reactions, providing detailed mechanisms for its synthesis or metabolic degradation. nih.gov While specific QM studies on this compound are not widely published, these methods are standard for characterizing novel compounds and optimizing synthetic routes for related heterocyclic structures. nih.gov

Virtual Screening and Ligand-Based Drug Design (LBDD)

Computational screening techniques are essential for identifying new drug candidates from vast chemical libraries. This compound could be discovered or designed using such approaches.

Virtual Screening involves the computational assessment of large databases of compounds to identify those likely to bind to a specific biological target. frontierspartnerships.org In a structure-based virtual screening campaign, millions of compounds could be docked into a protein's active site, with the best-scoring molecules selected for further experimental testing. dovepress.com

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.gov This approach relies on the knowledge of a set of existing molecules known to be active. mdpi.com Using techniques like pharmacophore modeling, a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity is generated. nih.gov This pharmacophore model then serves as a template to search for new molecules, such as this compound, that possess the same critical features in the correct spatial arrangement. nih.gov

Table 2: Typical Workflow for Virtual Screening and LBDD
StepDescriptionObjective
1. Library PreparationA large database of chemical compounds is curated, standardized, and prepared for screening.To create a diverse set of candidate molecules.
2. Target/Model DefinitionFor virtual screening, the 3D structure of the target protein is prepared. For LBDD, a pharmacophore model is built from known active ligands.To create a computational model for screening. mdpi.com
3. ScreeningThe chemical library is computationally screened against the target or model using techniques like molecular docking or pharmacophore mapping.To identify a smaller subset of "hit" compounds. frontierspartnerships.org
4. Hit Filtering & PrioritizationHits are filtered based on drug-likeness properties (e.g., Lipinski's Rule of Five) and ranked by docking scores or fit values.To select the most promising candidates for experimental validation.

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Elucidation

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds and their biological activities. This analysis is crucial for elucidating the Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological function. collaborativedrug.com

For the this compound scaffold, SAR studies would involve synthesizing and testing a series of analogs with modifications at different positions:

The Aminopropyl Tail: Altering the length of the alkyl chain or substituting the terminal amine could impact potency and selectivity.

The Pyrrolidine Ring: Introducing substituents on the ring can influence how the core scaffold fits into the binding pocket. nih.gov

The Carboxamide Group: Modifying this group could change its hydrogen-bonding capabilities.

By mining the activity data from these analogs, researchers can identify key structural features that are essential for activity. patsnap.com This knowledge is vital for lead optimization, guiding the design of new compounds with improved potency, better selectivity, and more favorable pharmacokinetic properties. nih.gov

Predictive Modeling for Biological Activity and Target Affinity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to create mathematical models that can predict the biological activity of a compound based on its structural and chemical properties. nih.gov

A QSAR model is developed by correlating the biological activities of a set of known compounds with their calculated molecular descriptors. These descriptors are numerical values that represent various aspects of the molecule, such as its size, shape, lipophilicity (logP), and electronic properties. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling
Descriptor TypeExamplesInformation Encoded
Constitutional (1D/2D) Molecular Weight, Atom Count, Number of Rotatable BondsBasic structural composition and flexibility.
Topological (2D) Wiener Index, Kier & Hall Connectivity IndicesAtomic connectivity and branching.
Physicochemical (2D/3D) LogP, Molar Refractivity, Polar Surface Area (PSA)Lipophilicity, size, and polarity.
Geometric (3D) Molecular Surface Area, Molecular VolumeThree-dimensional size and shape.
Electronic (3D) Dipole Moment, HOMO/LUMO EnergiesCharge distribution and reactivity.

Once a statistically robust QSAR model is built and validated, it can be used to predict the activity of new, untested compounds like this compound. researchgate.net These predictive models are powerful tools for prioritizing which compounds to synthesize and test, thereby streamlining the drug discovery pipeline and focusing resources on the most promising candidates. nih.gov

Advanced Applications and Emerging Research Directions for Pyrrolidine 2 Carboxamide Scaffolds

Building Block in Complex Organic Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, frequently employed by medicinal chemists to develop novel therapeutic agents. nih.govmdpi.com Its three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in the design of molecules with high target selectivity. nih.gov The stereogenic centers inherent to many pyrrolidine derivatives further contribute to the precise spatial arrangement of functional groups, which is often essential for potent biological activity. nih.gov

While direct examples of the use of 1-(3-Aminopropyl)pyrrolidine-2-carboxamide as a building block in the synthesis of complex pharmaceuticals are not extensively documented in publicly available literature, the application of structurally similar compounds provides a strong indication of its potential. For instance, the synthesis of novel anticonvulsant and antinociceptive agents has been achieved through the reaction of dicarboxylic acids with 1-(3-aminopropyl)-4-arylpiperazines. nih.gov This highlights the utility of the aminopropyl moiety as a reactive handle for constructing larger, more complex molecules with potential therapeutic applications.

Furthermore, the synthesis of new sulphonamide pyrrolidine carboxamide derivatives has yielded compounds with promising antiplasmodial and antioxidant activities. nih.govplos.org These syntheses underscore the value of the pyrrolidine-2-carboxamide (B126068) core in generating libraries of diverse compounds for biological screening. The general synthetic strategies often involve the functionalization of the pyrrolidine ring or the carboxamide group, suggesting that this compound could serve as a versatile intermediate for the introduction of additional diversity and functionality into drug candidates. mdpi.com

Development of Functional Materials and Surface Chemistry

The unique chemical properties of the pyrrolidine-2-carboxamide scaffold extend beyond medicinal chemistry into the realm of materials science, where it can be incorporated into polymers to create functional materials or utilized for its ability to interact with and modify surfaces.

Corrosion Inhibition Mechanisms and Surface Adsorption Studies

Organic molecules containing heteroatoms such as nitrogen and oxygen are known to be effective corrosion inhibitors for various metals and alloys. researchgate.netnih.govevonik.com These compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.gov The efficiency of these inhibitors is often dependent on their molecular structure, including the presence of functional groups that can strongly interact with the metal surface.

Innovations in Analytical Chemistry and Biosensing Methodologies

The unique structural features of this compound also lend themselves to applications in analytical chemistry, particularly in enhancing the detection and analysis of various molecules.

Chemical Derivatization Reagents for Enhanced Mass Spectrometry Detection

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the detection and quantification of a wide range of compounds. mdpi.com However, some molecules exhibit poor ionization efficiency or chromatographic retention, limiting their detectability. nih.gov Chemical derivatization, the process of chemically modifying an analyte to improve its analytical properties, is a widely used strategy to overcome these limitations. researchgate.netnih.govresearchgate.net

Aminopyrrolidine-containing reagents have been developed to enhance the sensitivity of LC-MS analysis for various analytes. nih.govresearchgate.netbiorxiv.orgnih.gov These reagents typically introduce a readily ionizable group onto the target molecule, thereby increasing its signal intensity in the mass spectrometer. The aminopropyl group in this compound makes it a suitable candidate for a derivatization reagent, particularly for analytes containing carboxylic acids or other functional groups that can react with a primary amine. While direct applications of this compound for this purpose are yet to be widely published, the principle is well-established with similar molecules.

Fluorescent and Electrochemiluminescent Labeling for Bioanalysis

Fluorescent and electrochemiluminescent (ECL) labeling are essential techniques in bioanalysis, enabling the highly sensitive detection of biomolecules in complex samples. The development of novel labeling reagents with improved properties is an active area of research.

While there is no direct evidence of this compound being used as a fluorescent or ECL label, the structurally related compound N-(3-aminopropyl)diethanolamine (APDEA) has been shown to be a highly effective coreactant for tris(2,2'-bipyridyl)ruthenium(II) ECL. nih.govresearchgate.net The presence of the aminopropyl group in APDEA was found to significantly enhance the ECL intensity. nih.gov This suggests that the aminopropyl moiety in this compound could similarly participate in and enhance ECL reactions, making it a potential component in the design of new ECL labels.

In the area of fluorescence, the pyrrolidine ring itself has been the target of specific fluorescent probes for its detection. nih.gov The primary amine of this compound provides a convenient attachment point for fluorophores, allowing for the synthesis of novel fluorescent probes or labeling reagents for bioanalytical applications. mdpi.com

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